molecular formula C26H42NNa3O7 B13752870 Trisodium N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate CAS No. 61894-02-8

Trisodium N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate

Cat. No.: B13752870
CAS No.: 61894-02-8
M. Wt: 549.6 g/mol
InChI Key: LPSATXJMGWLRTJ-NNUMAELLSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trisodium N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate is a synthetic compound known for its surfactant properties. It is used in various industrial applications, particularly in the removal of heavy metals from wastewater through flotation methods . The compound’s structure includes a long hydrophobic tail and a hydrophilic head, making it effective in reducing surface tension and forming micelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate involves multiple steps. The process typically starts with the reaction of L-aspartic acid with octadecylamine to form N-octadecyl-L-aspartate. This intermediate is then reacted with acryloyl chloride to introduce the carboxylatoacryloyl group. The final step involves neutralization with sodium hydroxide to form the trisodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Trisodium N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylate derivatives, alcohol derivatives, and substituted compounds with different functional groups .

Scientific Research Applications

Trisodium N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for the formation of micelles that can encapsulate hydrophobic substances. This property is particularly useful in the removal of heavy metals from wastewater, where the compound forms complexes with metal ions, facilitating their separation through flotation .

Properties

CAS No.

61894-02-8

Molecular Formula

C26H42NNa3O7

Molecular Weight

549.6 g/mol

IUPAC Name

trisodium;(2S)-2-[3-carboxylatoprop-2-enoyl(octadecyl)amino]butanedioate

InChI

InChI=1S/C26H45NO7.3Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-27(23(28)18-19-24(29)30)22(26(33)34)21-25(31)32;;;/h18-19,22H,2-17,20-21H2,1H3,(H,29,30)(H,31,32)(H,33,34);;;/q;3*+1/p-3/t22-;;;/m0.../s1

InChI Key

LPSATXJMGWLRTJ-NNUMAELLSA-K

Isomeric SMILES

CCCCCCCCCCCCCCCCCCN([C@@H](CC(=O)[O-])C(=O)[O-])C(=O)C=CC(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C(CC(=O)[O-])C(=O)[O-])C(=O)C=CC(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.